2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a thieno[3,2-d]pyrimidine moiety, and a piperidine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Moiety: The synthesis begins with the preparation of thieno[3,2-d]pyrimidine derivatives.
Synthesis of Piperidine Derivative: The next step involves the synthesis of the piperidine derivative.
Coupling Reaction: The final step involves the coupling of the thieno[3,2-d]pyrimidine moiety with the piperidine derivative to form the desired quinazolinone compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the thieno[3,2-d]pyrimidine moiety, where halogenation or alkylation can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.
Piperidine Derivatives: These compounds are widely studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-methyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21N5OS/c1-14-24-17-5-3-2-4-16(17)21(27)26(14)12-15-6-9-25(10-7-15)20-19-18(8-11-28-19)22-13-23-20/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
InChI Key |
XEURYMBKHBTSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
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